REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][C:4]=1[N+:13]([O-])=O)[CH3:2].[CH2:16](C1C=CC(C(O)=O)=CC=1)C.COC(OC)N(C)C>CN(C)C=O>[CH3:10][O:9][C:7]([C:6]1[CH:5]=[C:4]2[C:3]([C:1]([CH3:16])=[CH:2][NH:13]2)=[CH:12][CH:11]=1)=[O:8]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
8.45 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resulting red oily residue is dissolved in methanol (50 ml), to which
|
Type
|
ADDITION
|
Details
|
is added palladium-carbon (5%, 0.400 g)
|
Type
|
STIRRING
|
Details
|
stirred in a hydrogen atmosphere at room temperature for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
STIRRING
|
Details
|
Then, this is further stirred at 50° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed through filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue is recrystallized from t-butyl methyl ether
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C2C(=CNC2=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |